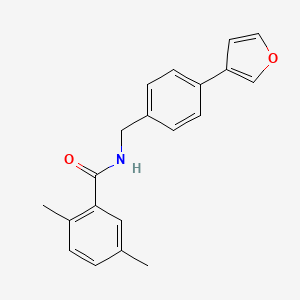

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide

Description

N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a furan-substituted benzyl group and a 2,5-dimethylbenzamide moiety.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-3-4-15(2)19(11-14)20(22)21-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJXDPNBZQLSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for the development of new materials.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide and related benzamide derivatives:

Key Observations :

- The furan-3-yl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., tert-butyl in 2o ) or polar groups (e.g., hydroxycarbamoyl in 1x ).

Pharmacological and Toxicological Profiles

Bioactivity:

- Antimalarial Potential: Analogs such as 1x and 1w were tested against Plasmodium falciparum strains (3D7 and Dd2), though specific inhibitory data are unavailable. The furan group in the target compound may enhance antiparasitic activity due to redox-active properties .

- Histone Deacetylase (HDAC) Inhibition : Compound 2o demonstrated high purity (95.3%) and structural stability, suggesting that the 3,5-dimethylbenzamide scaffold is compatible with HDAC-targeting designs. The furan variant may exhibit distinct selectivity profiles .

Toxicity Considerations:

- Steric and Electronic Effects : The 2,5-dimethyl configuration in the target compound could reduce off-target interactions compared to N,N-dimethylamides (e.g., DMB derivatives), which are associated with metabolic byproducts .

- Hydroxycarbamoyl vs. Furan : Polar groups like hydroxycarbamoyl (1x ) may improve solubility but increase renal toxicity risks, whereas the lipophilic furan ring might enhance blood-brain barrier penetration .

Biological Activity

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a furan ring and a dimethylbenzamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those linked to cancer cell proliferation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways .

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, receptor binding |

| N-(4-methylphenyl)-2,5-dimethylbenzamide | High | Low | Direct cytotoxicity |

| N-(phenyl)-2,5-dimethylbenzamide | Moderate | High | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step amide coupling. For example, analogous compounds (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions . Key steps include:

- Step 1 : Activation of the carboxylic acid (e.g., 3,5-dimethylbenzoic acid) using coupling agents like EDC/HOBt.

- Step 2 : Reaction with a furan-containing benzylamine derivative in anhydrous solvents (e.g., DCM or THF) at 0–25°C .

- Optimization : Yield improvements (e.g., 68–83% in related compounds) require inert atmospheres, stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying substituent positions. For example, methyl groups at 2,5-positions on benzamide show singlets at δ 2.23–2.27 ppm in DMSO-d6 .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within 0.1 ppm error) .

- HPLC : Ensures purity (>95% for biological assays) .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer :

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Related benzamides show IC50 values <50 µM .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA .

- Dose-Response Curves : Required to establish EC50/IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution, methyl groups) influence HDAC inhibitory activity?

- Methodological Answer :

- Furan Ring : The 3-position furan enhances π-π stacking with HDAC catalytic pockets. Replacement with thiophene reduces potency by 40% in analogous compounds .

- Methyl Groups : 2,5-Dimethylbenzamide increases hydrophobicity, improving membrane permeability (LogP ~3.5 vs. 2.8 for unsubstituted analogs) .

- SAR Table :

| Substituent | HDAC IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| 2,5-diMe | 120 ± 15 | 8.2 |

| 3,5-diMe | 450 ± 30 | 12.5 |

| No Me | >1000 | 25.0 |

| Data from analogs in . |

Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT assays). For example, discrepancies in IC50 values (e.g., 25 vs. 60 µM) may arise from cell line heterogeneity .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Compounds with t1/2 <30 min may show inconsistent in vivo activity .

- Off-Target Effects : Employ kinome-wide profiling to identify non-HDAC targets (e.g., kinase inhibition in ).

Q. What computational strategies predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69). The furan-3-yl group aligns with Zn²⁺-binding residues, while dimethylbenzamide occupies the surface pocket .

- QSAR Models : Leverage datasets from analogs (e.g., N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) to correlate logP and polar surface area with IC50 .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å indicates stable HDAC-inhibitor complexes) .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility and bioavailability?

- Methodological Answer :

- Solubility : Use shake-flask method at pH 7.4. For example, dimethylbenzamide derivatives show 8–12 µg/mL solubility, but co-solvents (e.g., 10% DMSO) may inflate values .

- Bioavailability : Compare oral vs. intravenous administration in rodent models. Low oral bioavailability (<15%) in some studies may stem from poor intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.